molecular formula C16H13ClF3N5O3S B2420459 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide CAS No. 1396803-43-2

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2420459
CAS No.: 1396803-43-2
M. Wt: 447.82
InChI Key: PAJWPJPZKLPUTF-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-bonding electron pairs. Imidazole rings are present in important biological compounds . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzenesulfonamide group, which is a common functional group in many drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of polar functional groups would increase its solubility in water .

Scientific Research Applications

Antioxidant Capacity Assessment

The compound has been found to be relevant in studies assessing antioxidant capacity, particularly in assays involving radicals like ABTS and DPPH. It's important to note that such assays are critical for understanding the antioxidant properties of various substances, including their potential interactions and degradation pathways (Ilyasov et al., 2020).

Molecular Interaction Studies

Research involving N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide also delves into molecular interactions. For instance, studies focus on the interaction of compounds with DNA, particularly in the context of binding to specific DNA sequences or structures, which is crucial for understanding the mechanisms of certain drugs and the development of new therapeutic agents (Issar & Kakkar, 2013).

Application in Optoelectronic Materials

The chemical structure of this compound and similar compounds plays a significant role in the development of optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the compound's relevance in advanced technology and materials science (Lipunova et al., 2018).

Pharmaceutical Applications

Although you requested to exclude drug usage and dosage information, it's worth noting that compounds with similar structures and functional groups have been widely studied in pharmaceutical contexts. These studies typically focus on their therapeutic potentials, interactions with biological molecules, and their roles in treating various diseases, contributing significantly to medicinal chemistry and drug development (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs with a benzenesulfonamide group are often inhibitors of carbonic anhydrase .

Future Directions

Future research could involve synthesizing derivatives of this compound and testing their biological activity. It could also involve studying its reactivity under various conditions .

Properties

IUPAC Name

2-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N5O3S/c17-12-2-1-11(16(18,19)20)9-13(12)29(27,28)22-6-8-25-15(26)4-3-14(23-25)24-7-5-21-10-24/h1-5,7,9-10,22H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJWPJPZKLPUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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